N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide
Description
N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide is a synthetic organic compound characterized by a hybrid structure incorporating three key motifs: (1) a furan-2-yl ring, (2) a 4-phenylpiperazine moiety, and (3) an ethanediamide backbone with a pentyl alkyl chain. The pentyl substituent on the ethanediamide may influence lipophilicity and pharmacokinetic properties compared to analogs with shorter or polar chains (e.g., hydroxyethyl in a related compound from CHEMENU) .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-2-3-7-12-24-22(28)23(29)25-18-20(21-11-8-17-30-21)27-15-13-26(14-16-27)19-9-5-4-6-10-19/h4-6,8-11,17,20H,2-3,7,12-16,18H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNJBNRNCDAUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: Starting from furan-2-carboxylic acid, the furan ring is synthesized through cyclization reactions.
Introduction of the phenylpiperazine moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using 4-phenylpiperazine as a starting material.
Coupling with ethanediamide: The final step involves coupling the furan and phenylpiperazine intermediates with ethanediamide under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phenylpiperazine moiety can undergo reduction reactions to form secondary amines.
Substitution: The ethanediamide backbone can participate in nucleophilic substitution reactions, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Secondary amines.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . This activity is crucial for its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenylpiperazine-Containing Derivatives
Compounds featuring the 4-phenylpiperazine group are often explored for their CNS activity. For example:
- N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide (): This azetidinone derivative shares the phenylpiperazine moiety but replaces the furan and ethanediamide with a β-lactam ring and nitroaryl group. It was synthesized under strict conditions and studied for antibacterial activity, highlighting the role of phenylpiperazine in enhancing membrane permeability .
- Comparison: The target compound’s ethanediamide chain and furan may offer improved metabolic stability compared to the azetidinone core, which is prone to hydrolysis.
Furan-Based Pharmaceuticals
Furan derivatives are prevalent in anti-inflammatory and antimicrobial agents:
- Ranitidine-Related Compound B (): This USP-standardized compound (N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) features a furan core with dimethylamino and thioethyl groups. Its nitroethenediamine structure contrasts with the target compound’s ethanediamide, but both utilize furan for electronic modulation .
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanil)-N-acetanilides (): These triazole-furan hybrids exhibit anti-exudative activity, with substituents like chlorine or methoxy enhancing efficacy. The target compound’s phenylpiperazine may provide distinct receptor-binding advantages over triazole-based systems .
Ethanediamide Derivatives
Ethanediamide scaffolds are versatile in drug design:
- N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide (): This analog replaces the pentyl chain with a hydroxyethyl group, likely reducing lipophilicity. Such modifications impact bioavailability and CNS penetration .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Synthesis : The target compound’s synthesis likely parallels methods for phenylpiperazine-furan hybrids (e.g., coupling reactions under anhydrous conditions) .
- Testing against serotonin or dopamine receptors (common targets for phenylpiperazine) is warranted.
- Optimization : The pentyl chain’s role in bioavailability versus the hydroxyethyl analog merits comparative pharmacokinetic studies .
Biological Activity
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and ongoing research.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Phenylpiperazine moiety : A bicyclic structure that enhances its interaction with various biological targets.
- Ethanediamide linkages : These contribute to the compound's solubility and biological activity.
The molecular formula is , with a molecular weight of approximately 434.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Preliminary studies suggest:
- Serotonin Receptor Modulation : The compound may influence serotonin pathways, which are crucial for mood regulation and anxiety management.
- Dopaminergic Activity : Its structural components suggest potential interactions with dopaminergic systems, which could be beneficial in treating disorders like schizophrenia.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on available data:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Interacts with serotonin and dopamine receptors, potentially affecting mood and anxiety. |
| Antagonistic Properties | Exhibits antagonistic effects on adrenergic receptors, which may influence cardiovascular responses. |
| Analgesic Potential | Related compounds have shown analgesic properties, indicating possible pain relief applications. |
| Neuroprotective Effects | Potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's. |
1. Neurodegenerative Disease Applications
Research has indicated that compounds similar to this compound exhibit neuroprotective effects. For example, studies have shown that furan derivatives can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression .
2. Receptor Interaction Studies
A study evaluating the structure-activity relationship (SAR) of furan-containing compounds found that modifications in the furan ring significantly impacted receptor binding affinity and selectivity . This suggests that optimizing the furan component could enhance the therapeutic efficacy of this compound.
3. Analgesic Properties
Similar compounds have been characterized for their analgesic properties, indicating that this compound could be explored for pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
